11-Epimisoprostol

Übersicht

Beschreibung

“11-Epimisoprostol” is closely related to Misoprostol, which is a synthetic prostaglandin medication . Misoprostol is used to prevent and treat stomach and duodenal ulcers, induce labor, cause an abortion, and treat postpartum bleeding due to poor contraction of the uterus . It is taken by mouth when used to prevent gastric ulcers in people taking nonsteroidal anti-inflammatory drugs (NSAID) .

Molecular Structure Analysis

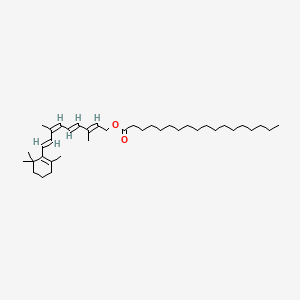

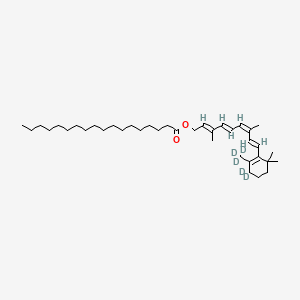

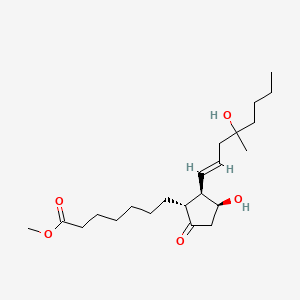

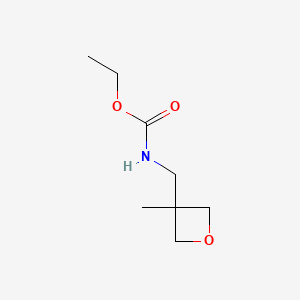

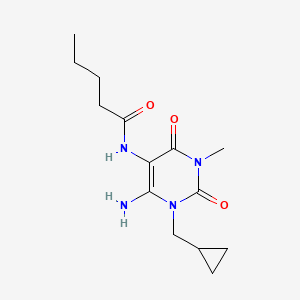

The 11-Epimisoprostol molecule contains a total of 65 bond(s). There are 27 non-H bond(s), 3 multiple bond(s), 14 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 2 hydroxyl group(s), 1 secondary alcohol(s) and 1 tertiary alcohol(s) .

Physical And Chemical Properties Analysis

The molecular formula of 11-Epimisoprostol is C22H38O5 . It has a molecular weight of 382.5341 .

Wissenschaftliche Forschungsanwendungen

Management of Postpartum Hemorrhage

11-Epimisoprostol has been studied for its potential use in the management of postpartum hemorrhage (PPH). The World Health Organization recommends misoprostol for the prevention of PPH due to its uterotonic properties . 11-Epimisoprostol, being a structural analog of misoprostol, may offer similar benefits in managing PPH, especially in settings where other uterotonics are not available.

Medical Abortion

Research has indicated that misoprostol alone can be effective for medical abortion . As an analog, 11-Epimisoprostol could potentially be used in similar applications, providing an alternative for medical abortion, particularly in areas where access to mifepristone is limited or non-existent.

Cervical Ripening and Labor Induction

Misoprostol is widely used for cervical ripening and labor induction . Given the structural similarities, 11-Epimisoprostol could be researched for its effectiveness in these areas, potentially offering a stable and cost-effective alternative for inducing labor.

Gastrointestinal Research

Originally developed for the treatment and prevention of peptic ulcers, misoprostol’s gastric acid anti-secretory and mucosal protective properties are well-documented . 11-Epimisoprostol could be explored for similar gastrointestinal applications in scientific research, especially focusing on its effects on gastric mucosa and acid secretion.

Stability and Storage Studies

Studies have shown that the stability of misoprostol tablets can be affected by exposure to air and humidity . 11-Epimisoprostol could be used in research to understand the stability and storage requirements of prostaglandin analogs, which is crucial for maintaining their efficacy in clinical settings.

Surgical Adjunct in Myomectomy

Misoprostol has been used to reduce blood flow to the uterus, facilitating surgical operations on the myometrium . 11-Epimisoprostol could be investigated for its potential use as a surgical adjunct in procedures like myomectomy, aiming to minimize blood loss and improve surgical outcomes.

Wirkmechanismus

Target of Action

11-Epimisoprostol, a synthetic prostaglandin E1 analogue, primarily targets prostaglandin E1 receptors on parietal cells in the stomach . These receptors play a crucial role in regulating gastric acid secretion .

Mode of Action

The compound interacts with its targets by stimulating prostaglandin E1 receptors, which leads to a reduction in gastric acid secretion . It also increases mucus and bicarbonate secretion, along with thickening of the mucosal bilayer, enabling the mucosa to generate new cells .

Biochemical Pathways

11-Epimisoprostol affects the prostaglandin-mediated biochemical pathways. It inhibits gastric acid secretion through a direct action on the parietal cells by binding to the prostaglandin receptor . This interaction leads to downstream effects such as increased mucus and bicarbonate secretion, and thickening of the mucosal bilayer .

Pharmacokinetics

Studies on misoprostol, a similar compound, suggest that it is rapidly and extensively absorbed . The active metabolite, misoprostol acid, is formed through rapid de-esterification in the liver . About 80% of the compound is excreted in the urine .

Result of Action

The action of 11-Epimisoprostol results in a dose-related inhibition of gastric acid and pepsin secretion, and an enhancement of mucosal resistance to injury . This makes it an effective anti-ulcer agent . Additionally, it has been shown to induce uterine contractions .

Safety and Hazards

Misoprostol, a closely related compound, may damage fertility and the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and getting medical attention/advice if exposed or concerned .

Eigenschaften

IUPAC Name |

methyl 7-[(1R,2R,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20+,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOPKGSLYJEMD-XRULAAHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Epimisoprostol | |

CAS RN |

58717-36-5 | |

| Record name | 11-Epimisoprostol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058717365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-EPIMISOPROSTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27R5ZZL3SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)

![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)